molecular formula C4H6ClN3O B167942 6-Aminopyrimidin-2(1H)-one hydrochloride CAS No. 1784-08-3

6-Aminopyrimidin-2(1H)-one hydrochloride

Cat. No.: B167942
CAS No.: 1784-08-3
M. Wt: 147.56 g/mol
InChI Key: VGPBQZRBLDZKPO-UHFFFAOYSA-N
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Description

6-Aminopyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrimidin-2(1H)-one hydrochloride typically involves the reaction of urea or its derivatives with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is refluxed in ethanol for several hours, followed by acidification to precipitate the product . Another method involves the alkylation of 6-amino-2-thiouracil with allyl, methallyl, or propargyl halides in the presence of bases, followed by halocyclization with iodine or bromine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into different amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities and applications.

Scientific Research Applications

6-Aminopyrimidin-2(1H)-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyrimidin-2(1H)-one hydrochloride is unique due to its specific structure and the presence of an amino group at the 6-position, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

6-amino-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPBQZRBLDZKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784-08-3
Record name 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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